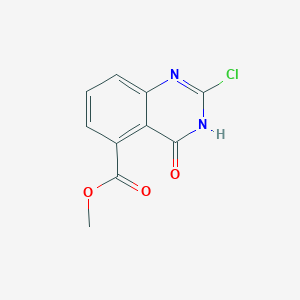
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Cloro-4-oxo-3,4-dihidroquinazolina-5-carboxilato de metilo es un compuesto químico con la fórmula molecular C10H7ClN2O3. Pertenece a la familia de las quinazolinas, que es conocida por sus diversas actividades biológicas y aplicaciones en química medicinal . Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinazolina con un sustituyente cloro y oxo, lo que lo convierte en un intermedio valioso en diversas síntesis químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Cloro-4-oxo-3,4-dihidroquinazolina-5-carboxilato de metilo normalmente implica la reacción de 2-aminobenzamida con cloruro de cloroacetilo en presencia de una base como la trietilamina. La reacción procede a través de la formación de un intermedio, que luego se cicla para formar el anillo de quinazolina . Las condiciones de reacción a menudo incluyen el reflujo de la mezcla en un solvente adecuado como diclorometano o tolueno.
Métodos de producción industrial
En un entorno industrial, la producción de 2-Cloro-4-oxo-3,4-dihidroquinazolina-5-carboxilato de metilo se puede escalar optimizando las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Cloro-4-oxo-3,4-dihidroquinazolina-5-carboxilato de metilo sufre diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo cloro puede ser sustituido por otros nucleófilos, como aminas o tioles, para formar diferentes derivados.
Reacciones de reducción: El grupo oxo se puede reducir a un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio.
Reacciones de oxidación: El compuesto puede sufrir oxidación para formar derivados de quinazolina con diferentes estados de oxidación.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio en un solvente adecuado como el etanol.
Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinazolina sustituidos, que se pueden utilizar posteriormente en química medicinal y otras aplicaciones .
Aplicaciones Científicas De Investigación
El 2-Cloro-4-oxo-3,4-dihidroquinazolina-5-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química medicinal: Sirve como intermedio en la síntesis de varios compuestos farmacéuticos con potenciales efectos terapéuticos.
Estudios biológicos: El compuesto se utiliza en el estudio de la inhibición enzimática y la unión a receptores debido a su similitud estructural con moléculas biológicamente activas.
Aplicaciones industriales: Se utiliza en la producción de agroquímicos y colorantes.
Mecanismo De Acción
El mecanismo de acción del 2-Cloro-4-oxo-3,4-dihidroquinazolina-5-carboxilato de metilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos cloro y oxo juegan un papel crucial en la unión a los sitios activos de estos objetivos, lo que lleva a la inhibición o modulación de su actividad . El núcleo de quinazolina se sabe que interactúa con diversas vías biológicas, lo que convierte a este compuesto en una herramienta valiosa en el descubrimiento y desarrollo de fármacos .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(Clorometil)-4-oxo-3,4-dihidroquinazolina-5-carboxilato de metilo
- 2-Cloro-4-oxo-3,4-dihidroquinazolina-7-carboxilato de metilo
Singularidad
El 2-Cloro-4-oxo-3,4-dihidroquinazolina-5-carboxilato de metilo es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. La presencia de los grupos cloro y oxo en posiciones específicas en el anillo de quinazolina mejora su reactividad y potencial como intermedio versátil en diversas síntesis químicas .
Propiedades
Fórmula molecular |
C10H7ClN2O3 |
|---|---|
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
methyl 2-chloro-4-oxo-3H-quinazoline-5-carboxylate |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-9(15)5-3-2-4-6-7(5)8(14)13-10(11)12-6/h2-4H,1H3,(H,12,13,14) |
Clave InChI |
ZHOGWGBMIZNFQR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC=C1)N=C(NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



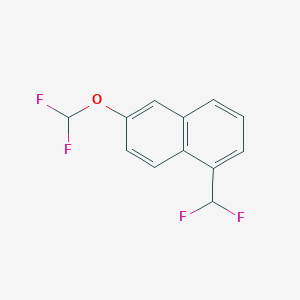


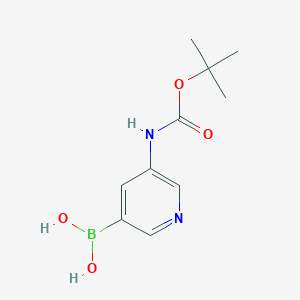
![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
![1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one](/img/structure/B11871425.png)

![4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile](/img/structure/B11871439.png)
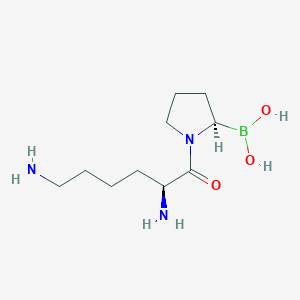


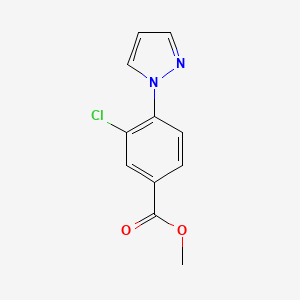
![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871477.png)
